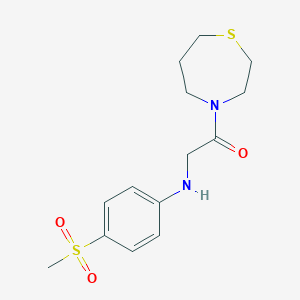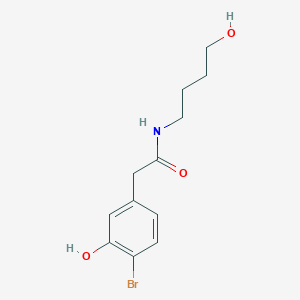
2-(4-Methylsulfonylanilino)-1-(1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylsulfonylanilino)-1-(1,4-thiazepan-4-yl)ethanone is a synthetic organic compound that features a thiazepane ring and a sulfonyl group attached to an aniline moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylsulfonylanilino)-1-(1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazepane Ring: Starting from a suitable precursor, the thiazepane ring can be synthesized through cyclization reactions.
Sulfonylation: The aniline derivative can be sulfonylated using reagents like methylsulfonyl chloride in the presence of a base.
Coupling: The thiazepane and sulfonylated aniline can be coupled under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
2-(4-Methylsulfonylanilino)-1-(1,4-thiazepan-4-yl)ethanone could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylanilino)-1-(1,4-thiazepan-4-yl)ethanone: can be compared with other sulfonyl aniline derivatives or thiazepane-containing compounds.
Sulfonyl Aniline Derivatives: These compounds often exhibit diverse biological activities and are used in medicinal chemistry.
Thiazepane-Containing Compounds: Known for their potential in drug development due to their unique ring structure.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer specific biological activities or chemical reactivity not seen in simpler analogs.
Properties
IUPAC Name |
2-(4-methylsulfonylanilino)-1-(1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-21(18,19)13-5-3-12(4-6-13)15-11-14(17)16-7-2-9-20-10-8-16/h3-6,15H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVMHIBBISULKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NCC(=O)N2CCCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(6-methylpyridin-2-yl)-3-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]urea](/img/structure/B6751258.png)
![8-[(dimethylamino)methyl]-N-(6-methylpyridin-2-yl)-6-oxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B6751263.png)
![ethyl 5-[3-methyl-1-(pyridin-3-ylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B6751267.png)
![1-[5-(3,5-Difluorophenyl)-2-methylpyrazol-3-yl]-3-[(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]urea](/img/structure/B6751271.png)

![5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one](/img/structure/B6751287.png)
![1-morpholin-4-yl-N-[2-(4-propan-2-yloxyphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6751301.png)
![N-[4-[2-(dimethylamino)ethyl]phenyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6751305.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-5-(hydroxymethyl)furan-3-carboxamide](/img/structure/B6751316.png)
![N-[2-(furan-2-yl)ethyl]-2-(4-methylsulfonylanilino)acetamide](/img/structure/B6751324.png)
![N-(4-hydroxybutyl)-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B6751332.png)
![N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]indolizine-1-carboxamide](/img/structure/B6751341.png)
![(2S,3R,4R)-4-hydroxy-1-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-oxo-2-phenylpyrrolidine-3-carboxamide](/img/structure/B6751343.png)

